molecular formula C10H10BrNO B8250768 6-bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one

6-bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B8250768
M. Wt: 240.10 g/mol
InChI Key: RRRMTWAKGHMZPX-UHFFFAOYSA-N
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Description

6-Bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one is a chemical compound with the molecular formula C10H10BrNO It is a derivative of isoquinolinone, characterized by the presence of a bromine atom at the 6th position and a methyl group at the 8th position on the isoquinoline ring

Preparation Methods

The synthesis of 6-bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one typically involves the bromination of 3,4-dihydro-2H-isoquinolin-1-one. One common method includes the reaction of 3,4-dihydro-2H-isoquinolin-1-one with bromine in the presence of a suitable solvent, such as acetonitrile, at elevated temperatures . The reaction conditions must be carefully controlled to ensure high yield and purity of the product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

6-Bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

6-Bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one can be compared with other isoquinolinone derivatives, such as:

    6-Bromo-3,4-dihydro-2H-isoquinolin-1-one: Lacks the methyl group at the 8th position, which may affect its biological activity and chemical reactivity.

    8-Methyl-3,4-dihydro-2H-isoquinolin-1-one: Lacks the bromine atom at the 6th position, leading to different substitution patterns and reactivity.

The presence of both the bromine and methyl groups in this compound makes it unique and potentially more versatile in its applications.

Properties

IUPAC Name

6-bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6-4-8(11)5-7-2-3-12-10(13)9(6)7/h4-5H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRMTWAKGHMZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)NCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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